3-Phenyl-L-serine
CAS No.: 6254-48-4
VCID: VC21536614
Molecular Formula: C16H21ClN2O3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Phenyl-L-serine, also known as L-threo-3-phenylserine, is a non-proteinogenic amino acid with the chemical formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is structurally related to phenylalanine and its derivatives, featuring a phenyl group attached to the beta carbon of L-serine. The presence of this phenyl group enhances its interaction with biological targets, affecting its solubility and reactivity compared to standard amino acids. Biological Activity and Potential Applications3-Phenyl-L-serine has been studied for its potential biological activities, including:
Mechanism of ActionSimilar to other amino acids, 3-Phenyl-L-serine likely interacts with enzymes and receptors by binding to active sites, influencing protein function and metabolic pathways. Its biochemical properties allow it to interact with various enzymes, proteins, and biomolecules, potentially affecting neurotransmitter synthesis and neuroprotection. |
---|---|
CAS No. | 6254-48-4 |
Product Name | 3-Phenyl-L-serine |
Molecular Formula | C16H21ClN2O3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 |
Standard InChIKey | VCRXITKKWBOQRZ-ZOWNYOTGSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl |
SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl |
Physical Description | Solid |
Synonyms | Leu-AMC;62480-44-8;L-Leucine-7-amido-4-methylcoumarinhydrochloride;ST50306820;L-Leucin-7-amido-4-methylcoumarinhydrochloride;L-Leucine-4-methylumbelliferylamidehydrochloride;L-Leucine7-amido-4-methylcoumarinhydrochloride;L-Leucine-4-methyl-7-coumarinylamidehydrochloride;AC1MBYCM;H-L-LEU-AMCHCL;C16H20N2O3.HCl;L2145_SIGMA;SCHEMBL381193;61888_FLUKA;CTK8E7196;MolPort-003-937-803;7332AH;KM0618;AKOS025295556;L-Leucine-7-amino-4-methylcoumarinHCl;RT-013524;FT-0627936;L-Leucine7-amido-4-methylcoumarinhydrochloridesalt;L-Leucine-(4-methyl-7-coumarinylamide)hydrochloride;(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide,chloride |
PubChem Compound | 111178 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume